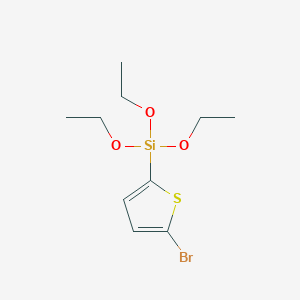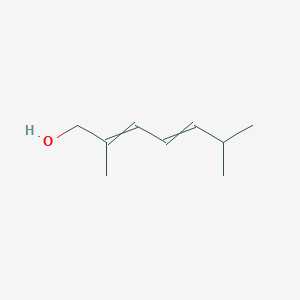
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry. It is commonly used as a preservative and has antimicrobial properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of benzoic acid, 5-acetyl-2-hydroxy-, sodium salt typically involves the neutralization of benzoic acid with sodium hydroxide. The process includes decolorization, filtration, concentration, and drying . Industrially, benzoic acid can be prepared by the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenate as catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: It can be reduced to form simpler compounds.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Products can include benzoquinones and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies related to microbial inhibition and preservation.
Industry: Used as a preservative in food, cosmetics, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of benzoic acid, 5-acetyl-2-hydroxy-, sodium salt involves its ability to inhibit the growth of mold, yeast, and some bacteria. It is absorbed into the cell and disrupts the microbial cell’s internal environment, leading to its antimicrobial effects . In the liver, it is conjugated to glycine and excreted as hippuric acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium benzoate: A sodium salt of benzoic acid, commonly used as a preservative.
Potassium benzoate: Another salt of benzoic acid with similar preservative properties.
Calcium benzoate: Used in food preservation.
Uniqueness
Benzoic acid, 5-acetyl-2-hydroxy-, sodium salt is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. Its acetyl and hydroxy groups contribute to its specific applications and effectiveness in various fields.
Eigenschaften
CAS-Nummer |
59413-17-1 |
|---|---|
Molekularformel |
C9H7NaO4 |
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
sodium;5-acetyl-2-hydroxybenzoate |
InChI |
InChI=1S/C9H8O4.Na/c1-5(10)6-2-3-8(11)7(4-6)9(12)13;/h2-4,11H,1H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
BEDWUDMOTIENET-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(Hex-1-en-3-yl)oxy]-4,6-dinitro-2-(pentafluoroethyl)-1H-benzimidazole](/img/structure/B14609672.png)

![N-[3-(Furan-2-yl)propyl]-4-methoxyaniline](/img/structure/B14609693.png)
![1,3,7,9-Tetranitro-5-oxo-5lambda~5~-benzo[c]cinnoline](/img/structure/B14609706.png)


![(2R)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14609727.png)






![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)
